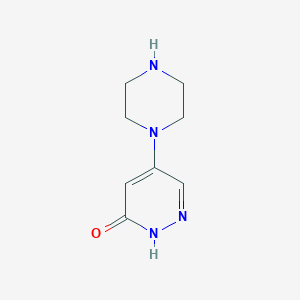

5-(Piperazin-1-il)piridazin-3(2H)-ona

Descripción general

Descripción

5-(Piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperazine substituent at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

5-(Piperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of 5-(Piperazin-1-yl)pyridazin-3(2H)-one, also known as 4-piperazin-1-yl-1H-pyridazin-6-one, is the bromodomain of human transcription activator BRG1 (SMARCA4) . This protein plays a crucial role in the ATP-driven SWI/SNF chromatin remodeling multiprotein complexes BAF (BRG1/BRM-associated factor) and PBAF (polybromo-associated BAF factor) .

Mode of Action

The compound interacts with its target by binding to the bromodomain of the SMARCA4 protein . This interaction inhibits the reading of acetylated histone tails by the bromodomain-containing proteins SMARCA2 (BRM), SMARCA4 (BRG1), and polybromo-1 .

Biochemical Pathways

The inhibition of the bromodomain-containing proteins affects the SWI/SNF chromatin remodeling pathway . This pathway modulates the accessibility of the human genome, and its dysregulation can lead to aberrant cell proliferation and differentiation .

Pharmacokinetics

Similar compounds have been reported to be stable in human liver microsomes , suggesting potential good pharmacokinetic properties.

Result of Action

The molecular effect of the compound’s action is the inhibition of key genes during adipogenesis, including the transcription factors PPARγ and C/EBPα . This results in the impairment of the differentiation of 3T3-L1 murine fibroblasts into adipocytes .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-(Piperazin-1-yl)pyridazin-3(2H)-one are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the bromodomain of human protein polybromo-1 . This interaction suggests that 5-(Piperazin-1-yl)pyridazin-3(2H)-one may play a role in gene regulation .

Cellular Effects

5-(Piperazin-1-yl)pyridazin-3(2H)-one has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the expression of key genes during adipogenesis, including the transcription factors PPARγ and C/EBPα, and impair the differentiation of 3T3-L1 murine fibroblasts into adipocytes .

Molecular Mechanism

At the molecular level, 5-(Piperazin-1-yl)pyridazin-3(2H)-one exerts its effects through various mechanisms. It has been found to bind to the bromodomain of human protein polybromo-1, suggesting that it may act as an inhibitor of this protein . This interaction could potentially lead to changes in gene expression and cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyridazinone reacts with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 5-(Piperazin-1-yl)pyridazin-3(2H)-one may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(Piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.

Piperazine derivatives: Compounds with piperazine rings but different core structures.

Uniqueness

5-(Piperazin-1-yl)pyridazin-3(2H)-one is unique due to the combination of the pyridazinone core and the piperazine substituent, which imparts distinct chemical and biological properties

Actividad Biológica

5-(Piperazin-1-yl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

1. Antibacterial and Antifungal Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of pyridazinone derivatives. For instance, compounds synthesized with a piperazine linkage have shown significant activity against various Gram-positive and Gram-negative bacteria. In a study by Sönmez et al., metal complexes of pyridazinones were evaluated for their antimicrobial efficacy, revealing selective activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Cd(II) Complex | Antibacterial | Staphylococcus aureus | 32 μg/mL |

| Ni(II) Complex | Antibacterial | Escherichia coli | 64 μg/mL |

Additionally, a series of 3(2H)-pyridazinone derivatives exhibited antifungal activity against Candida species, with some compounds demonstrating MIC values as low as 16 μg/mL .

2. Anticancer Activity

The anticancer potential of 5-(Piperazin-1-yl)pyridazin-3(2H)-one has been explored in various studies. For example, a study focusing on gastric adenocarcinoma cells (AGS) found that certain derivatives induced oxidative stress and apoptosis in cancer cells. Compounds 12 and 22 showed promising anti-proliferative effects with IC50 values below 50 µM after 72 hours .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12 | AGS | <50 | Induces oxidative stress |

| 22 | AGS | <50 | Induces apoptosis |

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinones have also been documented. A compound structurally similar to 5-(Piperazin-1-yl)pyridazin-3(2H)-one exhibited potent inhibition of pro-inflammatory cytokines in vitro. For example, compound 12a demonstrated significant reduction in TNF-alpha levels in human cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyridazinone derivatives to evaluate their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions on the phenyl ring significantly enhanced antibacterial potency compared to their unsubstituted counterparts.

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers assessed the cytotoxic effects of various pyridazinone derivatives on different cancer cell lines, including breast and lung cancers. Compounds were found to induce apoptosis through the activation of caspase pathways, further supporting their potential as anticancer agents .

Propiedades

IUPAC Name |

4-piperazin-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-8-5-7(6-10-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNSHKQLJBJICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591854 | |

| Record name | 5-(Piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159430-52-1 | |

| Record name | 5-(Piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.